Pyrazole-3-boronic acid
Description
Significance of Boronic Acids in Organic Synthesis and Chemical Biology
Boronic acids, with the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable in modern organic synthesis. pharmiweb.comwikipedia.org Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. boronmolecular.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent bonds with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orgboronmolecular.comlabinsights.nl This unique reactivity is harnessed in various applications, including molecular recognition and the development of sensors. boronmolecular.comlabinsights.nl
Perhaps the most prominent application of boronic acids is their role as key coupling partners in the Suzuki-Miyaura cross-coupling reaction. pharmiweb.comboronmolecular.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a range of other important reactions, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.com
In the realm of chemical biology, the ability of boronic acids to interact with biological molecules has opened up new avenues of research. They are utilized in the design of enzyme inhibitors, with some boronic acid-containing drugs approved for therapeutic use. wikipedia.orgnih.gov Their capacity to bind to saccharides on cell surfaces is also being explored for applications in drug delivery. sigmaaldrich.com
Distinctive Structural Features and Chemical Versatility of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural motif imparts a unique set of chemical properties. The pyrazole ring is aromatic and electron-rich, influencing its reactivity in various chemical transformations. mdpi.commdpi.com One of the defining characteristics of pyrazoles is the phenomenon of tautomerism, where protons can move between the two nitrogen atoms, which can influence their chemical behavior and biological activity. mdpi.comnih.gov
The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comchemmethod.com This versatility stems from the ability to introduce a variety of substituents at different positions on the pyrazole ring, allowing for the fine-tuning of their steric and electronic properties. mdpi.comresearchgate.net The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.govresearchgate.net Furthermore, pyrazoles serve as versatile building blocks in the synthesis of more complex fused heterocyclic systems. mdpi.comnih.gov Their applications extend beyond medicine into fields like agriculture, materials science, and coordination chemistry. mdpi.comresearchgate.net
Academic Research Trajectories and Interdisciplinary Relevance of Pyrazole-3-boronic Acid
The convergence of the boronic acid functionality and the pyrazole core in this compound has led to its emergence as a compound of significant interest in interdisciplinary research. Academic investigations into this molecule and its derivatives are expanding, driven by its potential as a versatile synthetic intermediate.
A primary research trajectory focuses on its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to create complex pyrazole-containing molecules. ruifuchemical.com Researchers are exploring its use in the synthesis of novel compounds with potential applications in medicinal chemistry. For instance, it has been used as a reagent in the synthesis of inhibitors for enzymes like HIV protease. ruifuchemical.comcymitquimica.com
The interdisciplinary relevance of this compound is evident in its application in the development of new materials and sensors. The pyrazole moiety can be functionalized to create fluorescent probes, while the boronic acid group allows for the detection of biologically relevant molecules like saccharides. nih.gov The ongoing research into this compound and its derivatives highlights its role as a valuable molecular tool at the intersection of organic synthesis, medicinal chemistry, and materials science, with the potential to contribute to the development of new drugs, diagnostic tools, and functional materials.
Chemical Data of this compound
| Property | Value |
| Chemical Formula | C₃H₅BN₂O₂ |
| Molecular Weight | 111.9 g/mol cymitquimica.com |
| Appearance | White to off-white crystalline solid cymitquimica.com |
| CAS Number | 376584-63-3 ruifuchemical.com |
| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWPDLMDVINSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460052 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-63-3 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-boronic acid | |
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Synthetic Methodologies for Pyrazole 3 Boronic Acid and Its Derivatives
Direct Boronation Approaches
Direct boronation methods provide a straightforward pathway to pyrazole (B372694) boronic acids by functionalizing a pre-existing pyrazole ring. These approaches typically involve the generation of a nucleophilic pyrazole intermediate that subsequently reacts with an electrophilic boron source.
Lithiation-Boronation Protocols for Pyrazolylboronic Esters
The lithiation-boronation sequence is a powerful and widely utilized method for the synthesis of pyrazolylboronic esters. This protocol involves the deprotonation of a pyrazole ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate (B1201080) ester. The regioselectivity of the lithiation is often controlled by the presence of directing groups on the pyrazole ring. For instance, a modular approach for the regiocontrolled preparation of substituted pyrazoles has been described, which utilizes a switchable metal-directing group to facilitate sequential direct lithiation at the 3- and 5-positions of the pyrazole ring. researchgate.net
A common procedure involves the use of N-protected pyrazoles, where the protecting group can direct the lithiation to a specific position. The choice of the base and reaction conditions is critical to achieve the desired regioselectivity and yield. For example, the synthesis of trifluoromethyl-substituted pyrazolylboronic esters has been achieved through lithiation-boronation protocols. psu.edursc.org These reactions typically employ a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of a trialkyl borate, such as triisopropyl borate, to introduce the boronic ester functionality. psu.edu
Table 1: Representative Lithiation-Boronation Protocol for Pyrazolylboronic Esters
| Step | Reagents and Conditions | Purpose |
| 1. Protection | Pyrazole, Protecting Group (e.g., Trityl) | To direct lithiation and enhance stability. |
| 2. Lithiation | n-Butyllithium (n-BuLi) or Hexyllithium, THF, -70°C to -90°C | Generation of a regioselective lithiated pyrazole intermediate. |
| 3. Boronation | Triisopropyl borate or Trimethyl borate | Introduction of the boronic ester moiety. psu.edu |
| 4. Hydrolysis/Work-up | Acidic quench (e.g., glacial acetic acid) | Isolation of the pyrazole boronic acid or its ester. |
Grignard Reagent Exchange Methods for Organoboron Compounds
The use of Grignard reagents offers an alternative to lithiation for the synthesis of organoboron compounds. This method typically involves a halogen-magnesium exchange reaction on a halogenated pyrazole to form a pyrazolyl Grignard reagent, which is then reacted with a boron electrophile. This approach is particularly useful for preparing highly functionalized organomagnesium reagents with good functional group tolerance. nih.gov
A patented method for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol (B44631) esters outlines a three-step process that includes the preparation of a Grignard reagent from 1-alkyl-4-iodopyrazole via an isopropyl Grignard reagent exchange. google.com Although this patent focuses on the 4-position, the principle can be adapted for the synthesis of 3-substituted pyrazole boronic acids starting from a 3-halopyrazole. The reaction of the Grignard reagent with a boron reagent like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BE001) yields the desired boronic acid pinacol ester. google.comvulcanchem.com
Table 2: Grignard Exchange for Pyrazole Boronic Acid Pinacol Ester Synthesis
| Starting Material | Key Reagents | Product | Reported Yield |
| 1-Alkyl-4-iodopyrazole | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Alkylpyrazole-4-boronic acid pinacol ester | 40-50% google.com |
| 1-Benzyl-4-iodopyrazole | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Benzylpyrazole-4-boronic acid pinacol ester | 43% google.com |
Transition Metal-Catalyzed Boronylation of Halogenated Pyrazoles
Transition metal-catalyzed borylation, particularly using palladium catalysts, has emerged as a highly efficient and versatile method for the synthesis of aryl and heteroaryl boronic esters. beilstein-journals.org This approach avoids the use of strongly basic and often pyrophoric organolithium or Grignard reagents, offering broader functional group compatibility.
The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a haloarene with a diboron (B99234) reagent, is a cornerstone of this methodology. nih.gov The synthesis of pyrazole boronic acid pinacol esters can be effectively achieved starting from halogenated pyrazoles. The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen is common in these syntheses. A general method involves the reaction of a 1-Boc-4-halogenopyrazole with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. This reaction is often carried out under mild heating.
Pyrazole boronic acid pinacol esters are often preferred over the corresponding free boronic acids due to their enhanced stability, ease of purification, and handling. lookchem.com They are stable, crystalline solids that are less prone to dehydration and protodeboronation. lookchem.com The pinacol ester can be readily hydrolyzed to the boronic acid if required, or used directly in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netlookchem.com The synthesis of these esters can be achieved through various methods, including the direct borylation of halogenated pyrazoles or the esterification of pyrazole boronic acids. lookchem.com The stability and reactivity of pyrazole boronic acid pinacol esters make them valuable intermediates in medicinal chemistry and materials science. psu.edursc.org
Table 3: Palladium-Catalyzed Borylation of a Halogenated Pyrazole
| Starting Material | Boron Reagent | Catalyst/Ligand | Base | Product |
| 1-Trityl-4-iodopyrazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate (B1210297) | 1-Trityl-4-pyrazolyl boronic acid pinacol ester |
| Aryl Halides | Bis(pinacolato)diboron | PdCl₂(dppf) | Triethylamine | Arylboronates organic-chemistry.org |
| Aryl Halides | Tetrakis(dimethylamino)diboron | XPhos-Pd-G2/XPhos | Potassium acetate | Aryltrifluoroborates nih.gov |
Synthesis from 1-Boc-4-Halogenopyrazoles
Novel Synthetic Pathways to Borylated Pyrazoles
A significant advancement in the synthesis of borylated pyrazoles involves a novel aminoboration reaction. organic-chemistry.orgnsf.gov This method utilizes the direct addition of a boron-nitrogen (B-N) sigma (σ) bond across a carbon-carbon pi (π) bond of an alkyne precursor derived from a hydrazone. organic-chemistry.orgnsf.gov This strategy provides a direct and regioselective route to pyrazole-3-boronic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science. nsf.govresearchgate.net
The reaction employs readily available hydrazones and a boron source, catalyzed by an inexpensive and earth-abundant copper salt, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nsf.govresearchgate.netorganic-chemistry.org This copper-catalyzed approach is noteworthy as it circumvents the need for precious metal catalysts, which were used in earlier aminoboration methodologies for other N-heterocycles. nsf.govnih.gov The process is characterized by its high regioselectivity, exclusively producing one regioisomer. organic-chemistry.orgnsf.govresearchgate.net Furthermore, the reaction demonstrates broad functional group tolerance, accommodating substrates with functionalities that are incompatible with traditional methods like lithiation/borylation or iridium-catalyzed C-H activation/borylation. organic-chemistry.orgnsf.govacs.org
The synthetic utility of this method is enhanced by the stability of the resulting pyrazole pinacol boronates, which can be isolated and subsequently used in further functionalization reactions, such as palladium-catalyzed Suzuki cross-coupling. nsf.govresearchgate.net
Research Findings:
The scope of the copper-catalyzed aminoboration has been explored with various substituted hydrazones, demonstrating its versatility. The reaction consistently produces the desired borylated pyrazoles in moderate to good yields. Below is a table summarizing the results for the synthesis of various borylated pyrazoles from their corresponding hydrazone precursors.
| Entry | Hydrazone Precursor (R¹, R²) | Product | Yield (%) |
|---|---|---|---|
| 1 | R¹ = Ph, R² = H | 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 75 |
| 2 | R¹ = 4-MeO-C₆H₄, R² = H | 1-(4-Methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 80 |
| 3 | R¹ = 4-Cl-C₆H₄, R² = H | 1-(4-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 71 |
| 4 | R¹ = 4-F-C₆H₄, R² = H | 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 65 |
| 5 | R¹ = 2-Naphthyl, R² = H | 1-(Naphthalen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 68 |
| 6 | R¹ = Ph, R² = Me | 5-Methyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 72 |
Chemical Reactivity and Transformation Mechanisms of Pyrazole 3 Boronic Acid
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations where Pyrazole-3-boronic acid serves as a key coupling partner. These reactions, predominantly catalyzed by transition metals, allow for the direct and efficient construction of complex molecular architectures incorporating the pyrazole (B372694) scaffold.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, pairing organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. libretexts.org this compound is an effective substrate in these reactions for the synthesis of aryl- and heteroaryl-substituted pyrazoles.
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate, [Pd(II)X(Ar)]. libretexts.org
Transmetalation : This is a crucial step where the pyrazole moiety is transferred from the boron atom to the palladium center. The mechanism of transmetalation has been a subject of detailed study. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [PzB(OH)₃]⁻). organic-chemistry.org Two primary pathways have been considered for this step: the 'boronate pathway' and the 'oxo-palladium pathway'. rsc.org Kinetic studies suggest that for many systems, the reaction between the neutral boronic acid and an oxo-palladium species is kinetically favored. rsc.org However, the presence of the acidic N-H group on the pyrazole ring can complicate the process. Unprotected azoles can coordinate to the palladium center, potentially forming inactive or less active catalyst species and inhibiting the catalytic cycle. nih.gov Mechanistic proposals suggest that such azoles can lead to the formation of monomeric or oligomeric Pd(II) intermediates that act as palladium reservoirs, slowing the reaction. nih.gov
Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the new C-C bond in the pyrazole-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
The interaction between the pyrazole's free N-H group and the palladium catalyst is a key area of mechanistic investigation, as it directly influences reaction efficiency and catalyst turnover. nih.gov
The Suzuki-Miyaura reaction employing this compound (or its esters) is compatible with a wide range of coupling partners, though some limitations exist.
Aryl and Heteroaryl Halides : The reaction works efficiently with various electron-rich, electron-deficient, and sterically hindered aryl and heteroaryl halides. researchgate.net However, the nature of the halide can be important. In some cases, bromo and chloro derivatives have shown better performance than iodo-pyrazoles, which can be more prone to a dehalogenation side reaction. researchgate.net
Nitrogen-Rich Heterocycles : Coupling with nitrogen-rich heterocycles can be challenging. The presence of unprotected N-H groups, as in pyrazole itself, can inhibit the catalyst. nih.gov This often necessitates the use of N-protected pyrazole derivatives or specially designed catalyst systems to achieve high yields. nih.govnih.gov For instance, the coupling of unprotected 1H-pyrazol-5-yltrifluoroborate (a related boron species) initially gives low yields, which can be improved significantly by increasing catalyst loading and modifying reaction conditions. nih.gov
Unstable Boronic Acids : The use of particularly unstable boronic acids as coupling partners can lead to significant protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures, resulting in low product yields. nih.gov
Trifluoromethyl-Substituted Pyrazoles : Pyrazolylboronic esters substituted with strong electron-withdrawing groups like trifluoromethyl (CF₃) can successfully undergo cross-coupling, but may also experience competing protodeboronation. psu.edu
The table below illustrates the scope of the Suzuki-Miyaura coupling with various pyrazole-based substrates and arylboronic acids, highlighting the yields achieved under optimized conditions.
| Pyrazole Substrate | Boronic Acid/Ester Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 93 | researchgate.net |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 48 | researchgate.net |
| 4-Bromo-3,5-dinitropyrazole | This compound | XPhos Pd G2 / K₃PO₄ | 85-95 | |
| 3-Bromo-1H-indazole (analogue) | Phenylboronic acid | P1 (Pd(OAc)₂/XPhos) / K₃PO₄ | 95 | nih.gov |
| 1-Boc-5-iodo-3-(trifluoromethyl)pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 85 | psu.edu |
| 4-Bromopyrazole derivative | Styryl boronic acid | XPhos Pd G2 / K₂CO₃ | Good | researchgate.net |
The choice of catalyst and ligand is critical for overcoming the challenges associated with the Suzuki-Miyaura coupling of pyrazole-containing substrates, particularly those with unprotected N-H groups. nih.gov
Phosphine (B1218219) Ligands : Bulky and electron-rich phosphine ligands are highly effective. Ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, SPhos, and RuPhos have been successfully employed. libretexts.orgnih.govnih.gov These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher catalytic activity. libretexts.org For example, catalyst systems (precatalysts) incorporating XPhos or SPhos provided the highest yields for the coupling of unprotected 3-chloroindazole, a pyrazole analogue. nih.gov Recently, a ProPhos ligand featuring a pendant hydroxyl group was designed to facilitate the transmetalation step in nickel-catalyzed Suzuki couplings of heterocycles like pyrazoles. acs.org
Palladacycle Catalysts : Modern catalysts include stable palladacycle precatalysts, such as XPhos Pd G2. researchgate.net These are often more robust, air-stable, and require lower catalyst loadings than traditional systems. libretexts.org
Nickel Catalysts : While palladium is most common, nickel-based catalysts are emerging as a cost-effective alternative. acs.orgacs.org Nickel catalysts have been shown to be effective for the coupling of heterocyclic halides and phenolic derivatives, including pyrazole-based substrates, often in more environmentally friendly "green" solvents. acs.org
The table below summarizes various catalyst systems and their application in pyrazole-related Suzuki-Miyaura couplings.
| Catalyst | Ligand | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos / SPhos | Unprotected N-H azoles | Overcomes catalyst inhibition by N-H group | nih.gov |
| XPhos Pd G2 | XPhos (integrated) | Halogenated aminopyrazoles | Efficient for electron-deficient and sterically demanding partners | researchgate.net |
| Pd(OAc)₂ | RuPhos | Potassium pyrazolyltrifluoroborates | Effective for challenging trifluoroborate salts | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Halogenated pyrazole esters | Classic, widely used catalyst system | researchgate.net |
| NiCl₂(glyme) | ProPhos | Pyrazole derivatives | Nickel catalyst with ligand designed to assist transmetalation | acs.org |
The Chan–Lam coupling reaction provides a powerful method for forming aryl carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.org This reaction typically involves the copper-catalyzed oxidative coupling of an N-H or O-H containing substrate with an organoboron reagent, such as this compound. researchgate.netasianpubs.org A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, using molecular oxygen as the terminal oxidant. organic-chemistry.orgnih.gov
The proposed mechanism involves the transmetalation of the boronic acid with a Cu(II) salt. nih.gov The pyrazole then coordinates to the copper center, followed by a reductive elimination step to form the C-N or C-O bond and a Cu(0) species. The Cu(0) is then re-oxidized by oxygen back to Cu(II) to complete the catalytic cycle. More recent proposals suggest the involvement of a Cu(III) intermediate. organic-chemistry.orgnih.gov
This method has been successfully applied to the N-arylation of pyrazoles. nih.govresearchgate.net For example, 3-nitro-1H-pyrazole can be coupled with various arylboronic acids using a copper acetate (B1210297) catalyst in methanol (B129727) to produce N-aryl-C-nitroazoles in good yields. nih.gov The reaction is generally tolerant of a diverse range of functional groups on both the pyrazole and the boronic acid. researchgate.net
Suzuki–Miyaura Cross-Coupling
Substrate Scope and Limitations with Pyrazole-Based Coupling Partners
Homocoupling Reactions for Bipyrazole Synthesis
In addition to cross-coupling, this compound and its derivatives can undergo oxidative homocoupling to form symmetrical bipyrazoles. rsc.org This transformation is a desirable alternative to multi-step sequences or Suzuki-Miyaura cross-coupling, as it forms the pyrazole-pyrazole bond directly from a single starting material. rsc.org
The reaction is typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base like cesium carbonate (Cs₂CO₃) and an oxidant, which can be air. rsc.orgrsc.org The process facilitates a facile route to molecules like 4,4′-bipyrazole, a valuable ligand in the construction of metal-organic frameworks (MOFs). rsc.orgosti.gov Studies show that electron-donating groups on phenylboronic acids can lead to higher yields in homocoupling reactions compared to electron-withdrawing groups. researchgate.net While the reaction is effective for pyrazole boronic esters, it can sometimes be a competing side reaction in cross-coupling protocols, especially when using CF₃-substituted pyrazolylboronic esters. psu.edu
An optimization study for the homocoupling of a protected pyrazole-4-boronic acid pinacol (B44631) ester identified that a combination of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/water mixture under air gave high isolated yields. rsc.orgrsc.org
Oxidative Palladium-Catalyzed Homocoupling of Pyrazole Boronic Esters
A facile method for synthesizing 4,4′-bipyrazole (H2bpz) and other symmetric bipyrazoles involves the palladium-catalyzed homocoupling of a pyrazole boronic ester. rsc.orgrsc.org This reaction proceeds in the presence of air and water. rsc.orgnih.gov The process has been demonstrated using 1-methyl-4-pyrazoleboronic acid pinacol ester as a model substrate. rsc.org The methyl group serves as a protecting group, preventing coordination to the palladium catalyst, and was selected to aid in monitoring product formation via 1H NMR and to improve solubility. rsc.org This catalytic protocol provides an effective route to access bipyrazoles, which are versatile ligands for creating metal-organic frameworks. rsc.orgmorressier.comosti.gov
The homocoupling reaction is significant as it offers a straightforward pathway to bipyrazolate-based metal-organic frameworks, such as Co(bpz), and has enabled the first crystallographic evidence of structural phase changes within these materials. rsc.org
Reactivity in Boron(III) Complex Formation
An unusual formation of four-coordinate boron(III) complexes has been observed when 1-(2-pyridinyl)-5-pyrazolone derivatives react with arylboronic acids in basic media. nih.govnih.gov While the precise mechanism is not fully elucidated, it is proposed that a base-promoted disproportionation of the arylboronic acid occurs. nih.govnih.govmdpi.com This transformation is facilitated by the [N,O]-bidentate ligation of the 1-(2-pyridinyl)-5-pyrazolone. nih.govnih.gov
Control experiments have shown that base-induced disproportionation of boronic acids can happen without a chelating ligand, but with lower efficiency. nih.gov For instance, heating phenylboronic acid with potassium phosphate (B84403) in the absence of a ligand yielded diphenylborinic acid and triphenylboroxin. nih.gov However, the presence of the bidentate pyrazolone (B3327878) ligand accelerates the base-promoted disproportionation of the arylboronic acid, leading to the formation of a pyrazole diarylborinate. nih.gov This method represents a simple, mild, and transition-metal-free approach to preparing four-coordinate organoboron complexes. mdpi.com
The reaction's scope has been explored with various boronic acids. nih.gov No significant electronic effects from substituents on the boronic acid were noted. nih.gov However, steric hindrance was observed; for example, 2-naphthylboronic acid resulted in a lower yield compared to 2-benzothienylboronic acid. nih.gov The reaction is also compatible with boronic acids containing sensitive functional groups like esters and styrenes. nih.gov
Table 1: Scope of Boronic Acids in the Formation of Four-Coordinate Boron(III) Complexes
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 2-Benzothienylboronic acid | 2i | 41 |
| 2-Naphthylboronic acid | 2j | 21 |
| Boronic acid with ester group | 2k | 23 |
| Boronic acid with styrene (B11656) group | 2l | 38 |
| 4-Methoxyphenylboronic acid | 2d | 45 |
| 4-Bromophenylboronic acid | 2g | 35 |
Data sourced from Molecules 2021, 26(22), 6814. nih.govmdpi.com
The formation of four-coordinate boron(III) complexes from arylboronic acids and 1-(2-pyridinyl)-5-pyrazolones has specific structural prerequisites. nih.govnih.govresearchgate.net Key requirements for this transformation are the use of an unprotected boronic acid and the presence of a bidentate ligand. nih.govnih.govnih.gov
The bidentate nature of the 1-(2-pyridinyl)-5-pyrazolone ligand is crucial. nih.govmdpi.com It is believed that the [N,O]-bidentate ligation assists in the base-promoted disproportionation of the arylboronic acid, which facilitates the creation of the pyrazole diarylborinate. nih.govnih.gov The syn-periplanar arrangement of the [N,O]-bidentate ligand, stabilized by an intramolecular hydrogen bond, is considered critical for accommodating the incoming boronic acid. nih.govresearchgate.net Palladium catalysis was found to have no role in this specific product formation. nih.gov
Disproportionation of Arylboronic Acids in the Presence of Pyrazolones
Acidic and Basic Properties and their Modulation by Substituents
N-unsubstituted pyrazoles are amphoteric, meaning they can act as both acids and bases. mdpi.comencyclopedia.pub The pyrazole ring contains an acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom. mdpi.comencyclopedia.pub Generally, the basic character is more prevalent as the pyridine-like nitrogen accepts protons more readily than the pyrrole-like NH donates its proton. mdpi.comresearchgate.net
Applications in Advanced Organic Synthesis and Molecular Scaffold Construction
Building Block Utility in Heterobiaryl Systems
The construction of heterobiaryl systems is a cornerstone of modern medicinal and materials chemistry. Pyrazole-3-boronic acid serves as a key precursor in the synthesis of these important structural motifs.
Synthesis of Trifluoromethyl-Substituted Heterobiaryl Systems
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and chemical properties, often enhancing their metabolic stability and binding affinity. psu.edu The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters can be achieved through lithiation-boronation protocols. psu.edunih.gov These compounds are valuable reagents for creating complex heterobiaryl systems.
In a notable study, pyrazolylboronic esters bearing a trifluoromethyl group were synthesized and subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various heteroaryl halides. psu.edunih.govrsc.org This methodology provides access to a range of CF3-substituted aryl/heteroaryl-pyridines and heteroaryl-3-(trifluoromethyl)pyrazoles with yields reported between 60-85%. psu.edunih.govrsc.org To mitigate the issue of homocoupling of the pyrazolylboronic esters, the addition of potassium formate (B1220265) has been shown to be effective, although this can sometimes lead to competing protodeboronation. psu.edunih.govrsc.org
Furthermore, the resulting trifluoromethyl-substituted heterobiaryl systems can undergo additional functionalization. For instance, halogenation at the 4-position of the pyrazole (B372694) ring allows for subsequent cross-coupling reactions, leading to the formation of tetra-substituted pyrazolyl derivatives. psu.edunih.gov These multi-ring, CF3-substituted systems are of significant interest as building blocks for drug discovery and in the field of materials chemistry. psu.edunih.gov
Functionalization Strategies for Pyrazole Rings
The pyrazole ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize its carbon atoms is crucial for developing new therapeutic agents. mdpi.comexlibrisgroup.com this compound and its derivatives are instrumental in these functionalization strategies.
Directed Cross-Coupling for Annular Carbon Substitution
Directed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a powerful tool for introducing substituents at the annular carbons of the pyrazole ring. mdpi.comencyclopedia.pubresearchgate.net Typically, this requires a pre-functionalization step, such as halogenation of the pyrazole ring, to create a suitable coupling partner for the boronic acid or ester. mdpi.comencyclopedia.pubresearchgate.net For example, C4-halogenated pyrazoles are commonly used as precursors for cross-coupling reactions at this position. mdpi.comencyclopedia.pub
A modular approach for the regiocontrolled preparation of pyrazoles with substituents on all three carbon atoms has been developed. researchgate.net This method utilizes a switchable metal-directing group to facilitate sequential direct lithiation at the 3- and 5-positions of the pyrazole ring. The resulting lithiated intermediates can then be converted into pyrazole boronic esters, which undergo efficient Suzuki cross-coupling. researchgate.net To minimize the undesirable side reaction of protolytic deboronation, these couplings are often performed under nonaqueous conditions. researchgate.net
Derivatization of Enantioenriched Pyrazole Compounds
The synthesis of enantioenriched pyrazole derivatives is of significant interest due to the stereospecific interactions of chiral molecules in biological systems. researchgate.net While direct applications of this compound in the derivatization of pre-existing enantioenriched pyrazoles are not extensively detailed in the provided context, the general principles of pyrazole functionalization can be applied. For instance, an enantioenriched pyrazole scaffold could be halogenated and then coupled with a suitable boronic acid, or a chiral boronic acid could be coupled with a halogenated pyrazole.
Research has shown the synthesis of highly enantioenriched hybrid molecules bearing biologically relevant heterocycles through methods like the enantioselective 1,4-addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. researchgate.net The resulting chiral pyrazole structures could then be further functionalized using cross-coupling strategies.
Construction of Complex Polycyclic Systems
The fusion of pyrazole rings with other heterocyclic systems leads to the formation of complex polycyclic scaffolds with diverse biological activities. This compound and its derivatives are key reagents in the construction of these intricate molecular architectures.
Pyrazolo[3,4-b]pyridine Scaffold Synthesis via Suzuki Cross-Coupling
The pyrazolo[3,4-b]pyridine scaffold is a prominent heterocyclic system found in numerous compounds with therapeutic applications. researchgate.netmdpi.com The Suzuki cross-coupling reaction is a widely employed method for the synthesis and derivatization of this important scaffold. researchgate.netmdpi.combiorxiv.org
In one approach, a pre-formed pyrazolo[3,4-b]pyridine core containing a halogen, such as bromine, is subjected to a Suzuki cross-coupling reaction with various aryl boronic acids. researchgate.netmdpi.com For example, ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been used as an intermediate that reacts with electronically diverse aryl boronic acids to yield the corresponding biaryl pyrazolo[3,4-b]pyridine ester derivatives. researchgate.netmdpi.com
A practical, one-pot sequential Suzuki-Miyaura coupling strategy has also been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov This method demonstrates high chemoselectivity, favoring arylation at the C3 position over the C6 position, and is applicable to a wide variety of aryl and heteroaryl-boronic acids. nih.gov This efficient approach enables the rapid construction of a diverse library of medicinally important diarylpyrazolo[3,4-b]pyridines. nih.gov
| Starting Material | Coupling Partner | Product | Key Features of the Reaction |
| Trifluoromethyl-substituted pyrazolylboronic esters | Heteroaryl halides | Heteroaryl-3-(trifluoromethyl)pyrazoles | Palladium-catalyzed Suzuki-Miyaura coupling; yields of 60-85%. psu.edunih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl, heteroaryl, or styryl boronic acids | 4-Substituted-3,5-dinitropyrazoles | Suzuki–Miyaura cross-coupling using XPhos Pd G2 precatalyst. rsc.org |
| Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Electronically diverse aryl boronic acids | Biaryl pyrazolo[3,4-b]pyridine ester derivatives | Suzuki cross-coupling for derivatization of the scaffold. researchgate.netmdpi.com |
| 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | Aryl and heteroaryl-boronic acids | 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines | One-pot sequential Suzuki-Miyaura coupling with high selectivity for the C3 position. nih.gov |
Exploitation of Pyrazole C-3/C-5 Carbaldehydes as Versatile Building Blocks
Pyrazole C-3 and C-5 carbaldehydes are recognized as highly versatile building blocks in the field of organic synthesis. digitellinc.comresearchgate.net Their significance stems from the reactive aldehyde group positioned on the pyrazole core, which allows for a multitude of chemical transformations. This reactivity enables the construction of more complex and biologically significant molecules. digitellinc.comresearchgate.net These carbaldehydes serve as pivotal precursors for synthesizing a wide array of fused and linked heterocyclic skeletons through various organic reactions. digitellinc.comresearchgate.net
The exploration of pyrazole C-3/C-5 carbaldehydes has led to the development of diverse and biologically potent heterocyclic structures. researchgate.netresearchgate.net These include, but are not limited to, pyrazole-based Schiff bases, metal complexes, imidazo[1,2-a]azines, and various sulfur-containing derivatives. researchgate.netresearchgate.net The strategic functionalization of the aldehyde group is a key step in the synthesis of these elaborate molecular architectures.
Detailed research has demonstrated the utility of these carbaldehydes in various synthetic strategies. For instance, the Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, which are also valuable building blocks. nih.gov Specifically, 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be prepared via the oxidation of the corresponding methanol (B129727) derivatives. researchgate.net Furthermore, pyrazole carbaldehydes are instrumental in synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines through condensation reactions. semanticscholar.org
The aldehyde functional group can be transformed into a variety of other functionalities, significantly broadening its synthetic utility. For example, the aldehyde can be oxidized to a carboxylic acid or undergo condensation reactions with amines to form Schiff bases, which are precursors to other heterocyclic systems like imidazoles and triazoles. vulcanchem.com
The table below summarizes key transformations of pyrazole C-3/C-5 carbaldehydes and the resulting molecular scaffolds.
| Starting Material | Reagent/Reaction Type | Resulting Scaffold/Product | Reference |
| Pyrazole C-3/C-5 carbaldehydes | Various organic transformations | Fused/linked heterocyclic skeletons | digitellinc.com |
| Pyrazole C-3/C-5 carbaldehydes | Condensation with amines | Schiff base derivatives | researchgate.netresearchgate.net |
| Pyrazole C-3/C-5 carbaldehydes | Reaction with metal ions | Metal complexes | researchgate.netresearchgate.net |
| Hydrazones | Vilsmeier-Haack reaction | Pyrazole-4-carbaldehydes | nih.gov |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine derivatives | semanticscholar.org |
| 1-Aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles | Vilsmeier–Haack reaction on arylhydrazones of dehydroacetic acid | Pyran-fused pyrazoles | researchgate.net |
| Pyrazole tethered alkene | LDA and DMF | Pyrazole C-5 carbaldehyde | researchgate.net |
| 1-Phenyl-1H-pyrazol-3-ols | Base-catalysed Claisen–Schmidt condensation | Pyrazole-based chalcones | researchgate.net |
The derivatives synthesized from pyrazole C-3/C-5 carbaldehydes have shown a wide range of biological activities, including potential as 5-HT3A receptor antagonists, allosteric inhibitors, and agents with insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial properties. researchgate.net This highlights the immense potential of these building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.net For example, the synthesis of pyrazolylthiazolidin-4-one has been achieved through the reaction of a pyrazole-4-carbaldehyde with 2-mercaptoacetic acid and various aromatic amines. researchgate.net
The versatility of pyrazole C-3/C-5 carbaldehydes is further exemplified by their use in multicomponent reactions. A series of imidazolylpyrazoles were synthesized in good to excellent yields from a mixture of aryl(hetaryl)pyrazole-4-carbaldehydes, benzil, and ammonium (B1175870) acetate (B1210297) under various reaction conditions. researchgate.net This demonstrates the efficiency and atom economy achievable when utilizing these pyrazole aldehydes as key starting materials.
Coordination Chemistry and Supramolecular Assembly Involving Pyrazole 3 Boronic Acid Ligands
Metal-Ligand Interactions with Pyrazole (B372694) Derivatives
The pyrazole moiety is a fundamental component in the design of ligands for coordination chemistry. Its ability to coordinate to metal ions through its nitrogen atoms, coupled with the potential for secondary interactions, allows for the formation of a diverse range of supramolecular structures. researchgate.net
The pyrazole ring contains two adjacent nitrogen atoms, which can act as Lewis basic donor sites for coordinating with metal ions. researchgate.netrsc.org These nitrogen atoms are sp2 hybridized and can chelate to a single metal center or bridge between multiple metal centers, facilitating the formation of coordination complexes. jmaterenvironsci.com The specific coordination mode is influenced by factors such as the metal ion's preferred coordination geometry and the steric environment of the ligand. researchgate.netresearchgate.net For instance, in some complexes, each silver(I) ion is coordinated by two pyrazolyl nitrogen atoms, resulting in a nearly linear geometry. researchgate.net The versatility of pyrazole and its derivatives as chelating agents for transition metals is well-established. researchgate.net The deprotonated form, pyrazolate, features two chemically identical nitrogen atoms that are foundational to many transition-metal ligands. rsc.org
A key reaction in the supramolecular chemistry of pyrazole-3-boronic acid is the formation of a dative bond between a boron atom and a pyrazole nitrogen atom. Boronic acids can undergo dehydration to form six-membered cyclic trimers called boroxines. academicjournals.org The boron atoms within the boroxine (B1236090) ring are Lewis acidic and can accept a lone pair of electrons from a Lewis basic N-donor ligand, such as a pyrazole, to form a stable B-N dative bond. academicjournals.orgugent.be
This adduct formation is often thermodynamically favored, and the resulting structures have been characterized extensively. Crystallographic studies reveal that upon formation of the B-N dative bond, the geometry of the involved boron atom changes from trigonal planar (sp2 hybridized) to tetrahedral (sp3 hybridized). academicjournals.org This structural change is accompanied by an increase in the B-O and B-C bond lengths associated with the tetrahedral boron atom compared to the other two trigonal planar boron atoms in the boroxine ring. Spectroscopic evidence, such as shifts in IR and NMR spectra, further confirms the formation of these adducts. academicjournals.org The B-N bond length is typically in the range of 1.6 to 1.8 Å. ugent.benih.gov
| Adduct | Boron Geometry | Hybridization | B-N Dative Bond Length (Å) | Reference |
|---|---|---|---|---|
| (B3O3(Ph)3PzH) | One Tetrahedral, Two Trigonal Planar | sp3, sp2 | ~1.696 | ugent.be |
| (B3O3(PhF2)3PzH)·PzH | One Tetrahedral, Two Trigonal Planar | sp3, sp2 | Not specified | |
| Boroxine-DABCO Adducts | Tetrahedral | sp3 | 1.696 - 1.780 | ugent.be |
Role of Pyrazole Nitrogen Atoms as Donor Sites for Metal Ions
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netuninsubria.it The predictable coordination geometry of metal ions and the diverse topology of organic linkers allow for the rational design and synthesis of MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netcardiff.ac.uk
Bipyrazole ligands, formed by coupling two pyrazole units, are particularly effective as building blocks for MOFs. The deprotonated form, the bipyrazolate anion, possesses four coordinating nitrogen atoms, making it an excellent multitopic ligand capable of bridging multiple metal centers. rsc.org This multitopic nature allows for the formation of extended coordination solids, yielding three-dimensional frameworks with diverse and often complex topologies. rsc.org The synthesis of bipyrazolate-based MOFs has led to materials with notable properties, including structural flexibility and significant gas storage capacities. rsc.org The use of such ligands is a key strategy in creating robust and porous frameworks. rsc.orgresearchgate.net
Heterometallic Coordination Cages and Complexes
The construction of discrete, cage-like molecular architectures containing more than one type of metal ion—known as heterometallic complexes—is an advanced area of supramolecular chemistry. These assemblies are of interest for their potential applications in catalysis, molecular recognition, and modeling bimetallic active sites in enzymes. rsc.orgnih.gov
Synthesis and Characteristics of Fluorescent Boron(III) Complexes Incorporating Pyrazole Moieties
The integration of pyrazole moieties into boron(III) complexes has emerged as a significant strategy for developing novel fluorescent materials. These compounds are of interest due to their unique photophysical properties, which can be finely tuned by modifying the ligand structure. Research has led to the creation of various pyrazole-containing boron complexes, notable for their luminescence, large Stokes shifts, and environmental sensitivity.
Two primary synthetic strategies have been effectively employed. The first is a one-pot, three-component reaction yielding fluorescent iminoboronates. mdpi.comnih.govresearchgate.net This multicomponent reaction involves refluxing a mixture of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, a 2-aminobenzenecarboxylic acid derivative, and a boronic acid in ethanol (B145695) for 48 hours. mdpi.com This straightforward approach produces the target boron complexes in yields ranging from 47% to 72%. mdpi.com
A second approach focuses on creating diaryl boron(III) complexes with unsymmetric pyridine-pyrazolate ligands. researchgate.netresearchgate.netnih.govresearchgate.net This method involves the design of ligands with specific donor-acceptor (D-A) characteristics to promote intramolecular charge transfer (ICT), a key factor in achieving desirable photophysical properties. researchgate.netnih.gov
The resulting boron(III) complexes exhibit a range of interesting fluorescent characteristics. The iminoboronates synthesized via the one-pot method typically show UV-vis absorption maxima in the blue region of the spectrum (around 397–404 nm) and emit in the green region. mdpi.comnih.gov Their fluorescence quantum yields in various solvents can reach up to 4.3%. mdpi.comnih.govresearcher.life A noteworthy characteristic of these iminoboronates is their aggregation-induced emission enhancement (AIEE), where the compounds show low luminescence in dilute organic solvents but become highly fluorescent in an aggregated state, such as in a mixture of tetrahydrofuran (B95107) (THF) and water. mdpi.comresearcher.lifektu.edu
The pyridine-pyrazolate based diaryl boron(III) complexes are distinguished by their exceptionally large Stokes shifts, with some examples reaching up to 263 nm. researchgate.netnih.gov This significant separation between absorption and emission peaks is attributed to an efficient intramolecular charge transfer from the electron-rich pyrazolate donor to the electron-deficient boron center. researchgate.netresearchgate.netnih.gov These complexes display tunable emission, spanning from the violet to the green portion of the electromagnetic spectrum (428 nm to 513 nm). researchgate.net Certain derivatives in this class also exhibit unique behaviors; for instance, one complex showed dual emission and fluorescence quenching, a phenomenon ascribed to the formation of a twisted intermolecular charge transfer (TICT) state. researchgate.netresearchgate.netnih.gov
Detailed photophysical data for representative compounds from these two classes of pyrazole-containing boron(III) complexes are presented below.
Research Findings
Table 1: Photophysical Properties of Iminoboronate Boron(III) Complexes in Tetrahydrofuran (THF) Data sourced from Savickienė et al., 2024. mdpi.com
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF, %) |
|---|---|---|---|
| 4a | 401 | 522 | 2.7 |
| 4d | 400 | 524 | 0.1 |
| 4f | 402 | 523 | 2.4 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of pyrazole-3-boronic acid and its derivatives, offering detailed information about the atomic connectivity and chemical environment of various nuclei.
¹H, ¹³C, ¹⁵N, ¹⁹F, and ¹¹B NMR Analysis for Structural Confirmation
A multi-nuclear NMR approach provides a complete picture of the molecular structure.
¹H NMR: Proton NMR spectra are fundamental for identifying the number and environment of hydrogen atoms in the molecule. For instance, in derivatives of this compound, the chemical shifts of the pyrazole (B372694) ring protons and any substituents provide key structural information. mdpi.com
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substitution pattern and tautomeric form. nih.govnih.gov In N-unsubstituted pyrazoles, tautomeric equilibria can lead to the broadening or merging of the C3 and C5 signals. nih.gov
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying the pyrazole ring. The chemical shifts of the two nitrogen atoms (a "pyrrole-like" N-1 and a "pyridine-like" N-2) are distinct and sensitive to their chemical environment and participation in hydrogen bonding or tautomerism. mdpi.com Solid-state ¹⁵N CPMAS NMR has been employed to study proton transfer dynamics in pyrazole derivatives. nih.govacs.org
¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful tool for confirming the presence and location of fluorine atoms. mdpi.commdpi.com
¹¹B NMR: Boron-11 NMR is crucial for characterizing the boronic acid moiety. The chemical shift of the boron atom provides information about its coordination state. For example, a broad signal around 6-8 ppm is indicative of a tetracoordinated boron atom in boronate complexes. mdpi.comnih.gov
A detailed NMR study of novel fluorescent pyrazole-containing boron (III) complexes confirmed their structures through comprehensive analysis of ¹H, ¹³C, ¹⁵N, ¹⁹F, and ¹¹B NMR data. mdpi.com The formation of a coordinate bond from a nitrogen atom to the boron center was evidenced by a characteristic broad resonance signal for the tetracoordinated boron atom in the ¹¹B NMR spectrum. mdpi.comnih.gov
Table 1: Representative NMR Data for a Pyrazole Boronate Complex
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹¹B | δ 5.6 - 6.5 | Single broad resonance, characteristic of a tetracoordinated boron atom. mdpi.com |
| ¹⁵N | δ -192.9 to -197.9 | Resonance of the nitrogen atom in the iminoboronate moiety. mdpi.com |
| ¹³C | δ 86.6 | Signal for the pyrazole C5 carbon in a diarylborinate complex. nih.gov |
| ¹H | δ 5.98 | Signal for the pyrazole C5 proton in a diarylborinate complex. nih.gov |
NMR Studies of Tautomerism and Dynamic Behavior in Pyrazoles
N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution, a phenomenon extensively studied by NMR spectroscopy. nih.govfu-berlin.de The rate of proton exchange between the two nitrogen atoms influences the appearance of the NMR spectrum. At room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals for the C3 and C5 positions. nih.gov By lowering the temperature, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer and the determination of the equilibrium constant. fu-berlin.de
Dynamic NMR studies, particularly using solid-state ¹⁵N CPMAS NMR, have been instrumental in investigating the mechanisms of proton and deuteron (B1233211) transfer in cyclic hydrogen-bonded solids of pyrazole derivatives. nih.govacs.org These studies have revealed that pyrazoles can form a variety of cyclic hydrogen-bonded structures (dimers, trimers, tetramers) and have provided insights into the kinetics and mechanisms of multiple proton transfers, including evidence for tunneling at low temperatures. nih.govacs.org It has been noted that while dynamic behavior can be observed in solution, it can also occur in the solid state, as first described for 3,5-dimethylpyrazole. researchgate.net
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful techniques for probing the vibrational modes of molecules, providing a fingerprint of the functional groups present.
In the analysis of pyrazole derivatives, FT-IR and FT-Raman spectra are used to identify characteristic vibrations of the pyrazole ring and the boronic acid group. nih.govsigmaaldrich.com For example, the C=N stretching frequency in pyrazole compounds is typically observed in the range of 1509-1600 cm⁻¹, while C-N stretching appears between 1246 and 1307 cm⁻¹. acs.org The N-H stretching vibrations are also a key feature, although they can sometimes be masked by other bands. researchgate.net
Vibrational spectra of pyrazole compounds have been studied both experimentally and theoretically, with density functional theory (DFT) calculations used to assign the observed vibrational frequencies. nih.govsigmaaldrich.comnih.gov These studies provide a detailed understanding of the vibrational modes and how they are affected by substituents on the pyrazole ring. For instance, the IR spectra of pyrazole-based boron complexes show characteristic bands for C=O, C=N, C=C, and C-O stretching vibrations. mdpi.com
Table 2: Characteristic FT-IR Frequencies for a Pyrazole Boronate Complex
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3127 | Aromatic C-H stretch |
| 1696, 1627, 1582, 1404 | C=O, C=N, C=C stretches |
| 1175, 1026 | C-O stretch |
| 758, 686 | C=C bending (benzene) |
Data from a representative pyrazole-containing boron complex. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of a compound. mdpi.comacs.org This is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. HRMS has been used to confirm the structures of novel pyrazole-containing boron complexes and pyrazole-azetidine hybrids. mdpi.comdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a valuable tool for analyzing mixtures and identifying volatile derivatives of this compound. grafiati.comgoogle.com For example, GC-MS analysis has been used to identify the pinacol (B44631) ester derivative of cinnamyl boronic acid. google.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction studies have been performed on various pyrazole derivatives, including those containing boron. mdpi.comnih.govacademicjournals.orgnih.gov These studies have confirmed the molecular structures, revealed the geometry around the boron atom, and provided insights into the packing of the molecules in the crystal lattice. For example, the crystal structure of a pyrazole diphenylborinate complex showed a pseudo-tetrahedral geometry around the boron center. nih.gov
X-ray crystallography has also been instrumental in studying the solid-state tautomerism of pyrazoles. fu-berlin.de In many cases, a single tautomer is found to be prevalent in the solid state. researchgate.net The crystal structures reveal details of hydrogen bonding networks, which can involve N-H···N, O-H···O, and O-H···N interactions, stabilizing the crystal lattice. jst.go.jp The analysis of boroxine (B1236090) adducts with pyrazoles has shown that the stoichiometry and the nature of non-covalent interactions vary with the substituents on the boronic acid and pyrazole rings. academicjournals.org
Table 3: Selected Crystallographic Data for a Pyrazole Diphenylborinate Complex
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₀BN₃O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.1234(3) |
| b (Å) | 11.2345(4) |
| c (Å) | 18.9876(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data for compound 2c from a study on 1-(2-pyridinyl)-5-pyrazolones. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopies for Photophysical Properties
UV-Vis and fluorescence spectroscopies are used to investigate the electronic transitions and photophysical properties of this compound derivatives.
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. Pyrazole-containing boron complexes often exhibit absorption maxima in the blue region of the visible spectrum. mdpi.comnih.gov The position and intensity of the absorption bands can be influenced by the solvent and the substituents on the molecule. acs.org
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazole-based boron compounds are fluorescent, with emission maxima often observed in the green region of the spectrum. mdpi.comnih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can vary depending on the molecular structure and the solvent. mdpi.com Some pyrazole derivatives exhibit interesting photophysical phenomena, such as aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in aggregated states. mdpi.comnih.gov The pH-dependent fluorescence properties of pyrazole-substituted cyanine (B1664457) dyes have also been investigated, showing changes in fluorescence lifetime with varying pH. nih.gov
Table 4: Photophysical Data for a Fluorescent Pyrazole Boronate Complex
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | Blue region |
| Emission Maximum (λem) | Green region |
| Fluorescence Quantum Yield (ΦF) | Up to 4.3% |
Data for a series of novel fluorescent pyrazole-containing boron (III) complexes. mdpi.com
Hirshfeld Surface Analysis for Supramolecular Interactions in Crystals
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, this technique provides a detailed picture of the close contacts that govern the supramolecular architecture. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths.
For pyrazole-based compounds, including derivatives of this compound, Hirshfeld surface analysis offers significant insights into the non-covalent forces at play. dntb.gov.uaresearchgate.net The combination of a hydrogen-bond-donating and -accepting pyrazole ring with the Lewis acidic boronic acid group creates a rich landscape of potential supramolecular synthons. researchgate.netmdpi.com The analysis typically involves generating the Hirshfeld surface itself, mapped with properties like dnorm (normalized contact distance), and decomposing it into a two-dimensional "fingerprint plot," which summarizes the prevalence of different types of intermolecular contacts.
Detailed Research Findings
While specific studies focusing exclusively on the Hirshfeld surface analysis of this compound are not extensively documented in the provided context, analysis of closely related structures, such as pyrazole boronic acid pinacol esters and other substituted pyrazoles, provides a clear framework for understanding its likely crystalline packing and interactions. dntb.gov.uaresearchgate.net
The dominant interactions in the crystal structures of pyrazole derivatives are typically hydrogen bonds. encyclopedia.pub The pyrazole ring itself contains both a pyridine-like nitrogen atom (a hydrogen bond acceptor) and a pyrrole-like N-H group (a hydrogen bond donor). mdpi.com This duality allows pyrazole molecules to self-associate into various arrangements, including cyclic dimers, trimers, and linear chains (catemers), which are readily visualized with Hirshfeld analysis. encyclopedia.pub
In the context of pyrazole-boronic acid derivatives, the boronic acid moiety introduces additional, highly significant interactions. The hydroxyl groups of the boronic acid are strong hydrogen bond donors and can also act as acceptors. This leads to the formation of robust hydrogen-bonding networks, often involving O-H···O and O-H···N interactions. Studies on co-crystals of arylboronic acids and pyrazoles confirm the prevalence of these strong interactions in defining the crystal structure. academicjournals.org
For instance, in a substituted pyrazole carboxylic acid, analysis showed that hydrogen bonding (O-H···O) could account for 60–70% of the lattice energy, demonstrating its critical role in stabilizing the crystal. In pyrazole boronic acid pinacol esters, the analysis similarly highlights the key intermolecular contacts that dictate molecular assembly. dntb.gov.uaresearchgate.net
Below are interactive tables summarizing the typical intermolecular contacts identified through Hirshfeld surface analysis in related pyrazole and boronic acid crystal structures.
Table 1: Common Intermolecular Contacts in Pyrazole-Boronic Acid Analogs
This table details the types of interactions, the atoms involved, and their significance in the crystal packing of compounds structurally related to this compound.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Contribution | Significance |
| Hydrogen Bond | O-H (Boronic Acid) | O (Boronic Acid) | High | Forms strong dimeric or catemeric synthons. |
| Hydrogen Bond | N-H (Pyrazole) | O (Boronic Acid) | High | Key interaction linking pyrazole and boronic acid moieties. |
| Hydrogen Bond | O-H (Boronic Acid) | N (Pyrazole) | Medium-High | Contributes to the formation of extended networks. |
| Hydrogen Bond | C-H | O/N | Low | Weaker interactions that provide additional stabilization. |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Variable | Depends on substituent effects and packing; contributes to stability. |
| B-N Dative Bond | N (Pyrazole) | B (Boroxine) | N/A (Covalent) | Observed in boroxine adducts, not typically in simple boronic acids. academicjournals.org |
Table 2: Representative Percentage Contributions from Hirshfeld Fingerprint Plots
This table provides an estimated breakdown of the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for a hypothetical this compound crystal, based on data from analogous compounds.
| Contact Type | Reciprocal Contacts | Percentage Contribution (%) | Appearance on Fingerprint Plot |
| H···O / O···H | O-H···O, N-H···O, C-H···O | 40 - 50% | Sharp, distinct spikes indicating strong hydrogen bonds. |
| H···H | van der Waals | 25 - 35% | Large, diffuse region in the middle of the plot. |
| H···C / C···H | C-H···π | 10 - 15% | "Wing-like" features on the sides of the main diagonal. |
| H···N / N···H | O-H···N | 5 - 10% | Spikes, often overlapping with H···O contacts. |
| C···C | π-π stacking | < 5% | Located at the outer edges of the plot. |
| Other | (e.g., B···H, N···C) | < 5% | Minor, scattered points. |
These tables illustrate that the supramolecular structure of crystalline this compound is expected to be dominated by a network of strong hydrogen bonds, primarily involving the boronic acid's hydroxyl groups and the pyrazole's nitrogen atoms. Weaker interactions collectively provide further stabilization to the three-dimensional architecture.
Theoretical and Computational Investigations of Pyrazole 3 Boronic Acid
Density Functional Theory (DFT) Calculations
DFT has become a important tool in quantum chemistry for investigating the electronic structure of molecules. science.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been instrumental in determining their geometric and electronic properties. derpharmachemica.comsemanticscholar.orgmdpi.com
Optimized Molecular Geometry and Electronic Structure Analysis
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For pyrazole-containing compounds, studies have shown a good correlation between theoretically calculated and experimentally determined geometric parameters. researchgate.netscience.gov
The electronic structure of pyrazole-3-boronic acid and its derivatives has been examined to understand how different functional groups affect their properties. dntb.gov.uadergipark.org.tr The distribution of electron density and the nature of chemical bonds are key aspects of this analysis. For instance, in substituted pyrazoles, the electron-donating or electron-withdrawing nature of substituents can influence the electron density on the pyrazole ring, which in turn affects the molecule's reactivity. semanticscholar.orgencyclopedia.pub
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (pyrazole ring) | ~1.34 Å |
| Bond Length | N-N (pyrazole ring) | ~1.35 Å |
| Bond Length | C-C (pyrazole ring) | ~1.39 Å |
| Bond Angle | C-N-N (pyrazole ring) | ~105° |
| Bond Angle | N-N-C (pyrazole ring) | ~112° |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman spectra) for pyrazole derivatives have shown good agreement with experimental data after applying appropriate scaling factors. derpharmachemica.comresearchgate.net These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching modes of the pyrazole ring and the boronic acid group can be identified. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.netscience.gov The chemical environment of each nucleus, influenced by the electronic structure, determines its chemical shift. dntb.gov.uadergipark.org.tr
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrazole Derivative (Note: This table is illustrative. Specific values for this compound were not available.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretch | ~3450 | ~3460 |
| C-H stretch (aromatic) | ~3100 | ~3110 |
| C=N stretch | ~1550 | ~1555 |
| Pyrazole ring deformation | ~634 | ~640 derpharmachemica.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. derpharmachemica.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. derpharmachemica.com
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazole Derivative (Theoretical) (Note: This table is illustrative. Specific values for this compound were not available.)
| Parameter | Energy (eV) |
| HOMO Energy | -8.812 |
| LUMO Energy | -6.348 |
| HOMO-LUMO Gap (ΔE) | 2.464 |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and interactions within a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It provides a detailed picture of charge transfer and donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. ustc.edu.cnresearchgate.net These interactions, known as hyperconjugative interactions, contribute to the stabilization of the molecule.
In the context of this compound, NBO analysis can reveal the delocalization of electron density between the pyrazole ring and the boronic acid group. bohrium.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization due to electron donation from a donor NBO to an acceptor NBO. ustc.edu.cnnih.gov This analysis provides insights into the intramolecular interactions that govern the molecule's structure and reactivity. uba.ar
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid group, making them potential sites for interaction with electrophiles. dntb.gov.uadergipark.org.tr Conversely, the hydrogen atoms and the boron atom would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. uni-muenchen.de
Mechanistic Computational Studies of Catalytic Cycles
Computational studies, particularly DFT, are instrumental in elucidating the mechanisms of catalytic reactions involving boronic acids. nih.gov While specific mechanistic studies for catalytic cycles involving this compound were not found, the general principles derived from studies of other boronic acids in reactions like the Suzuki-Miyaura coupling are applicable. nih.gov
These computational investigations can model the entire catalytic cycle, including key steps such as oxidative addition, transmetalation, and reductive elimination. acs.org By calculating the energy profiles of different reaction pathways, researchers can identify the rate-determining step and understand the role of various components like ligands and bases. nih.gov For instance, in the Suzuki-Miyaura coupling of pyrazole derivatives, computational studies have helped to understand the inhibitory effects of unprotected N-H groups on the palladium catalyst. nih.gov Such insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems. researchgate.net
Analysis of Oxidative Addition and Reductive Elimination Pathways
Theoretical studies have been crucial in understanding the mechanistic details of reactions involving pyrazole derivatives, including key steps like oxidative addition and reductive elimination, which are often rate-limiting in cross-coupling catalysis. nih.gov
Detailed Research Findings: Computational investigations, specifically using Density Functional Theory (DFT), have been employed to calculate the energy barriers for the oxidative addition and reductive elimination steps in Suzuki-Miyaura cross-coupling reactions. nih.gov One study investigated several aryl halides to understand their reactivity. The findings indicated that for the oxidative addition step involving a palladium catalyst, the nature of the aryl group significantly influences the activation energy. nih.gov
In this context, DFT calculations (B3LYP/6-31+G(d,p)) were performed for various neutral aryl chlorides. The results showed that the activation energy for 3-pyrazolyl chloride was comparable to other heteroaromatic halides. nih.gov These theoretical calculations help explain the reactivity observed under experimental conditions and guide the optimization of reaction parameters. nih.gov The primary inhibitory mechanisms considered in such cross-coupling reactions are the complexation of the metal center, a high energy barrier for oxidative addition, or a high energy barrier for reductive elimination. nih.gov Computational studies allow for the individual assessment of these potential barriers.
The activation barriers for reductive elimination are also a critical factor. Studies on various d6 metal-aryl complexes have shown that oxidation of the metal center can significantly lower the activation barrier for C-C bond-forming reductive elimination, a process termed oxidatively induced reductive elimination (ORE). acs.org This principle is broadly applicable and provides a framework for understanding the reactivity of complexes formed from this compound during catalytic cycles.
Table 1: Calculated Activation Energies for Oxidative Addition of Neutral Aryl Halides This table presents data from computational studies on the energy barriers for a key reaction step involving various aromatic compounds, including a pyrazole derivative.
| Aryl Halide | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|
| Phenyl chloride | 19.4 | nih.gov |
| 5-Indolyl chloride | 14.4 | nih.gov |
| 3-Indazolyl chloride | 16.5 | nih.gov |
| 3-Pyrazolyl chloride | 17.0 | nih.gov |
| 4-Imidazolyl chloride | 15.8 | nih.gov |
Computational Studies on Tautomerism and Conformational Preferences in Pyrazoles
The tautomerism of pyrazoles is a well-documented phenomenon that significantly influences their chemical reactivity and physical properties. Computational studies have provided profound understanding of the factors governing the stability and interconversion of pyrazole tautomers. researchgate.netnih.govmdpi.com
Table 2: Factors Influencing Tautomeric Preference in Substituted Pyrazoles This table summarizes key factors identified through computational studies that determine the stable form of substituted pyrazoles.
| Influencing Factor | Effect on Tautomerism | Reference |
|---|---|---|
| Substituent Electronic Nature | Electron-withdrawing groups (e.g., -COOH, -BH₂) stabilize the C5-tautomer. Electron-donating groups (e.g., -NH₂, -CH₃) favor the C3-tautomer. | nih.govmdpi.com |
| Solvent Polarity | Increasing the polarity of the environment can diminish the energy gap between tautomers, shifting the equilibrium. | mdpi.com |
| Intermolecular Interactions | Water molecules can lower the energy barrier for proton transfer between tautomers via hydrogen bonding. | nih.gov |
| Internal Hydrogen Bonds | The formation of intramolecular hydrogen bonds can stabilize a specific tautomeric form. | mdpi.com |
| Ring Aromaticity | The choice of tautomer can be influenced by the aromaticity of the pyrazole ring, which is affected by the second substituent. | mdpi.com |
Computational Modeling of Metal-Organic Frameworks (MOFs)
Pyrazole derivatives are attractive building blocks for the synthesis of Metal-Organic Frameworks (MOFs) due to their ability to act as versatile organic linkers. Computational modeling is essential for designing these materials and understanding their properties, such as guest adsorption and structural stability. iea-ebc.orgberkeley.edu
Detailed Research Findings: Computational methods are used alongside experimental approaches to design and understand the behavior of pyrazole-based MOFs. For instance, studies on metal(III/IV) pyrazole dicarboxylate MOFs have been conducted to investigate their potential for capturing harmful gases like formaldehyde (B43269). iea-ebc.org In these structures, charge-dense metal cations coordinate with the carboxylate groups, leaving the pyrazole moieties available to interact with guest molecules. iea-ebc.org This strategic design, guided by computational insights, can lead to materials with high selectivity and efficient capture capabilities. iea-ebc.org
Another application of computational modeling is in the structural determination of molecules incorporated within MOF pores. berkeley.edu In one study, various N-containing molecules, including pyrazole, were introduced into the pores of MOF-520. The coordinative attachment of these molecules to the MOF backbone reduces their motional freedom, allowing for precise structural determination. berkeley.edu DFT calculations are used in this context to refine structures and understand the host-guest interactions. berkeley.edu These examples underscore the predictive power of computational modeling in the development of functional MOFs based on pyrazole linkers.
Table 3: Examples of Computational Modeling of Pyrazole-Containing MOFs This table highlights specific instances where computational modeling has been applied to understand the structure and function of Metal-Organic Frameworks incorporating pyrazole units.
| MOF System | Pyrazole Component | Computational Goal | Key Finding | Reference |
|---|---|---|---|---|
| Al-3.5-PDA | 3,5-Pyrazoledicarboxylate (3,5-PDA) | Decipher the chemisorption mechanism for formaldehyde (FA) capture. | The material exhibits superior affinity for FA capture due to a unique synergistic chemisorption mechanism involving the pyrazole ligand. | iea-ebc.org |
| MOF-520 | 1H-Pyrazole | Determine the structure of guest molecules within the MOF pores. | Coordinative alignment of pyrazole within the MOF backbone facilitates its structural determination via single-crystal X-ray diffraction. | berkeley.edu |
Compound Index
Role of Pyrazole 3 Boronic Acid in Molecular Design and Functional Material Development
Strategic Utilization of Boron’s Lewis Acidity in Molecular Recognition
A key feature of pyrazole-3-boronic acid is the Lewis acidic nature of its boron atom. Boronic acids are generally considered Lewis acids, possessing an empty p-orbital that can accept a pair of electrons from a nucleophile or Lewis base. nih.gov This property is fundamental to their role in molecular recognition. The electron-withdrawing character of the attached pyrazole (B372694) ring enhances the Lewis acidity of the boronic acid, which promotes dynamic and reversible covalent bonding with nucleophilic species, particularly those containing diol functionalities.
This interaction is highly specific; at physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form upon binding with hydroxyl groups. nih.gov This reversible covalent interaction is the cornerstone of their use in creating synthetic receptors for carbohydrates and other diol-containing biomolecules. nih.gov The ability to form stable complexes with diols and other bidentate ligands enables a wide range of applications, from enzyme inhibition to the construction of complex supramolecular structures. The formation of these tetrahedral adducts can also increase the nucleophilicity of the bound diols, a property that can be exploited in catalysis. researchgate.net
Scaffold Design for Targeted Molecular Interactions
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in a wide range of biologically active compounds and approved drugs. rsc.orgnih.gov When combined with a boronic acid group, it provides a versatile framework for designing molecules that can engage in specific and targeted interactions with biological macromolecules like proteins and enzymes.
The development of pyrazole-based inhibitors often relies on rational design principles, which leverage an understanding of the target's structure and function. nih.govresearchgate.net Key strategies include:
Structure-Based Design: Computational methods like molecular docking are used to predict how a pyrazole-containing molecule will bind to the active site of a target protein. rsc.orgresearchgate.net For instance, in designing inhibitors for FMS-like tyrosine kinase 3 (FLT3), a library of pyrazole-urea compounds was docked into the kinase's crystal structure to identify promising candidates with a consistent binding mode. rsc.org
Scaffold Hopping: This involves replacing a core molecular structure with a different one (like a pyrazole) while retaining the original biological activity. The pyrazole scaffold is particularly suitable for this due to its synthetic accessibility and the ease with which its substitution pattern can be modified to optimize interactions. nih.gov
Pharmacophore Mapping: This technique identifies the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity. The pyrazole ring often serves as a central hub from which other crucial groups can be oriented to match the target's pharmacophore model. researchgate.net
Exploiting Allosteric Pockets: The pyrazole group is adept at fitting into allosteric (non-active) sites on kinases, particularly in their inactive "DFG-out" conformation. This is a recurring feature in Type II kinase inhibitors, allowing for high affinity and selectivity. rsc.org
These principles guide medicinal chemists in modifying the pyrazole scaffold to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic applications, including anticancer and anti-inflammatory agents. researchgate.net
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying parts of a molecule to understand how each component affects its biological activity. In the context of pyrazole-boronic acid derivatives, SAR studies have demonstrated that the boronic acid moiety is often an active contributor to potency and selectivity, not merely a synthetic handle.
A compelling example is seen in the development of dual CDC-like kinase (CLK) and Rho-associated coiled-coil kinase (ROCK) inhibitors. An extensive SAR analysis of pyrazolo[4,3-f]quinoline compounds revealed the critical role of the boronic acid group. mdpi.com Researchers found that while adding a methoxy (B1213986) group to a particular position on the scaffold was detrimental to CLK inhibition, the subsequent addition of a boronic acid group next to it restored and maintained potent activity. mdpi.com This indicates a specific, positive interaction enabled by the boron moiety that overcomes the negative effect of the methoxy group. Deleting the entire borono-phenyl group from the lead compound completely abrogated its inhibitory activity, confirming the group's necessity. mdpi.com
| Compound | Modification from Parent Structure | CLK1 Inhibition (% at 200 nM) | Key SAR Finding |
|---|---|---|---|
| HSD1400 (Parent) | Contains 3-borono-2-methoxyphenyl group | High | Baseline potent activity. |
| Compound 5 | Deletion of the 3-borono-2-methoxyphenyl group | Negligible | Demonstrates the necessity of the borono-phenyl moiety for activity. |
| Compound 2 | Contains methoxy group but no boronic acid | Low | Shows the methoxy group alone is deleterious to activity. |
| Compound 8 | Contains both methoxy and boronic acid groups | High | Shows the boronic acid group rescues the inhibitory activity lost due to the methoxy group. |
These findings underscore that the boronic acid group's ability to form specific interactions, potentially through reversible covalent bonds or strong hydrogen bonding, is a key element in the rational design of potent inhibitors. mdpi.com
Rational Design Principles for Pyrazole-Containing Inhibitors
Emergence in Sensing and Imaging Probe Development
The unique ability of boronic acids to bind reversibly with diols has made them a cornerstone in the development of chemosensors for biologically important molecules, especially saccharides and nucleotides like adenosine (B11128) triphosphate (ATP). mdpi.com Pyrazole derivatives, known for their favorable fluorescence and dyeing properties, serve as excellent signaling units in these probes. rsc.orgresearchgate.net
A novel water-soluble fluorescent probe for ATP was developed using a polythiophene backbone decorated with both boronic acid and quaternary ammonium (B1175870) side groups. mdpi.com This design employs a multi-site binding strategy:
Boronic Acid-Diol Interaction: The boronic acid group selectively binds to the ribose diol of ATP. mdpi.com
Electrostatic Attraction: The positively charged quaternary ammonium group interacts with the negatively charged phosphate (B84403) chain of ATP. mdpi.com
This dual-recognition mechanism leads to exceptional selectivity for ATP over other similar nucleotides like ADP and AMP, which lack the complete triphosphate chain or have a different structure. mdpi.com Upon binding ATP, the polymer chains aggregate, causing a dramatic quenching of fluorescence and a visible color change, allowing for sensitive detection. mdpi.com This probe was successfully used for the real-time assay of adenylate kinase activity and for fluorescence imaging of ATP in living cells, highlighting the practical application of this design strategy. mdpi.com
Catalytic Applications Beyond Cross-Coupling
While boronic acids are famous for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their utility as catalysts extends to other important organic transformations, particularly those involving the activation of carboxylic acids.
Boronic acids have emerged as effective catalysts for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. researchgate.netnih.gov These reactions are fundamental in chemical synthesis, especially for preparing pharmaceuticals and polymers. chemrxiv.org Traditional methods often require stoichiometric activating agents, which generate significant waste. Boronic acid catalysis offers a more atom-efficient alternative. nih.gov
The catalytic cycle is believed to proceed through the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the original carboxylic acid, making it susceptible to nucleophilic attack by an amine or alcohol. The reaction yields the desired amide or ester and regenerates the boronic acid catalyst. researchgate.net
Various boronic acids, such as 3,4,5-trifluorophenylboronic acid and ortho-iodophenylboronic acid, have been shown to be powerful catalysts for these transformations, capable of promoting the synthesis of even sterically hindered amides under mild conditions. nih.govchemrxiv.org While simple boronic acids can be highly active, their performance can be affected by the substrates; for example, coordinating amines like 2-aminopyridine (B139424) can sometimes deactivate the catalyst by forming stable, off-cycle complexes. chemrxiv.orgrsc.org This has led to the development of more robust borate (B1201080) ester catalysts for challenging substrates. chemrxiv.orgrsc.org
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Phenylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid) | Amidation, Lactamization | Effective for sterically bulky substrates; requires water removal. | nih.gov |
| ortho-Iodophenylboronic acid | Amidation | Active at room temperature with the aid of molecular sieves. | nih.gov |
| Boric Acid | Amidation | Very low-cost; effective for relatively reactive substrates. | rsc.orgorgsyn.org |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Amidation | Highly effective for a wide range of substrates, including those that deactivate boronic acid catalysts. | chemrxiv.orgrsc.org |
This catalytic application showcases the versatility of the boronic acid functional group, leveraging its Lewis acidity to facilitate important bond-forming reactions beyond its traditional role in cross-coupling. researchgate.net
Generation of Boryl Radicals for Organic Transformationsrsc.org
This compound, as part of the broader class of organoboron compounds, serves as a valuable precursor for the generation of boryl radicals. These highly reactive intermediates are pivotal in a variety of organic transformations, particularly under photocatalytic conditions. divyarasayan.org The generation of radicals from stable organoboron compounds like boronic acids is facilitated by the relatively low bond energy of the carbon-boron (C–B) bond, which can be cleaved under mild visible-light-mediated conditions. kuleuven.be
The primary method for generating boryl radicals from boronic acid derivatives involves photoredox catalysis. divyarasayan.org In a typical catalytic cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and transitions to an excited state. divyarasayan.orgkuleuven.be This excited photocatalyst can then initiate a single-electron transfer (SET) process. For boronic acids, this often involves an oxidative quenching pathway where the excited photocatalyst oxidizes the boronic acid (or a more electron-rich boronate derivative) to generate a radical cation, which subsequently undergoes C–B bond cleavage to release a boryl radical. kuleuven.beresearchgate.net The reactivity of organoboron compounds stems from the vacant p-orbital on the boron atom, which can be attacked by a nucleophile to form a boronate complex, weakening the C–B bond and facilitating radical generation. kuleuven.be
A significant application of this methodology is in the synthesis of complex heterocyclic structures. Research has demonstrated the generation of Lewis base–boryl radicals (LBRs), such as those from N-heterocyclic carbene (NHC)-boranes, and their subsequent reaction with vinyldiazo reagents. nih.gov This process enables a photocatalytic cascade radical cyclization to produce a wide array of boron-handled pyrazoles in good to excellent yields. nih.gov
The reaction mechanism, as elucidated by detailed studies, proceeds as follows:
Initiation : A photocatalyst, for example, Ir(ppy)2(dtbbpy)PF6, is excited by blue LED light.
Radical Generation : The excited photocatalyst mediates the single-electron oxidation of an NHC–borane complex in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). Subsequent deprotonation generates the key NHC–boryl radical.
Cascade Cyclization : The nucleophilic boryl radical adds to the nitrogen atom of the vinyldiazoacetate. This is followed by an intramolecular radical cyclization, which involves a C–N bond formation, to construct the pyrazole ring.
This strategy showcases the utility of boryl radicals in complex molecule synthesis, providing a mild and efficient route to functionalized pyrazoles. nih.gov
Table 1: Photocatalytic Synthesis of Boron-Handled Pyrazoles Using Boryl Radicals
This table summarizes the results from a study on the photocatalytic cascade radical cyclization of Lewis base-boryl radicals with vinyldiazo reagents.
| Entry | Boryl Radical Precursor | Vinyldiazo Substrate | Photocatalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NHC-Borane (1a) | Vinyldiazoacetate (2a) | Ir(ppy)2(dtbbpy)PF6 (2.0 mol%) | DABCO | Boron-Handled Pyrazole (3) | 71 |
Future Perspectives and Emerging Research Avenues
Exploration of Undiscovered Reactivity Patterns and Selectivities
Pyrazole-3-boronic acid's primary role is as a nucleophilic partner in cross-coupling reactions to form carbon-carbon bonds. chemimpex.com Its pinacol (B44631) ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is frequently used in the synthesis of complex, biologically active molecules. chemimpex.comrssing.comgoogle.com A significant future avenue of research will be the exploration of its reactivity beyond these conventional applications. Scientists will likely investigate its potential in other catalytic cycles, exploring new selectivities (chemo-, regio-, and stereo-selectivity) that can be exploited for molecular construction. Understanding and controlling these selectivities is paramount for synthesizing the intricate architectures required for modern drug candidates and functional materials. The ability to fine-tune reaction conditions to favor specific outcomes will expand the synthetic toolkit and enable the creation of previously inaccessible pyrazole-containing compounds.
Advancements in Multicomponent and Flow Chemistry Applications for this compound Synthesis
The shift towards more efficient and controlled manufacturing processes has brought multicomponent reactions and flow chemistry to the forefront of synthetic innovation. These approaches offer significant advantages in terms of speed, safety, and scalability. This compound is a prime candidate for integration into these advanced synthetic platforms. Research has highlighted its use as a building block in multicomponent metal-organic frameworks (MOFs). massey.ac.nz
A particularly innovative application is the use of reactive inkjet printing to fabricate covalent-organic frameworks (COFs), where solutions of the constituent monomers, including this compound, are printed onto a substrate. acs.orgnih.gov In some methods, droplets of the different precursor solutions are designed to coalesce in the air before landing on the surface, initiating the reaction with high precision and control. nih.gov This technique circumvents issues seen in bulk reactions and allows for the on-demand creation of structured material films. nih.gov The reaction times can vary from seconds to minutes depending on the specific chemicals and conditions. nih.gov
Table 1: Advanced Synthesis Applications
| Technology | Description | Advantages |
|---|---|---|
| Reactive Inkjet Printing | Deposition of precursor inks (including this compound) that react on a substrate to form a desired material, such as a COF. acs.orgnih.gov | Precise control over material placement, potential for creating patterned and multi-layered films, reduced chemical waste. nih.gov |
| Multicomponent Assembly | Combining multiple starting materials in a single reaction to form a complex product, such as a MOF. massey.ac.nz | Increased efficiency, creation of complex structures in fewer steps, access to diverse material compositions. |
| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch reactor. | Enhanced safety and heat transfer, improved reproducibility, potential for automated and scalable production. |
Integration in Advanced Material Science and Nanotechnology for Tailored Functionalities
The unique structural and electronic properties of the pyrazole (B372694) ring, combined with the reactivity of the boronic acid group, make this compound a valuable component for advanced materials. chemimpex.com Its role as a linker in creating porous, three-dimensional structures like MOFs and COFs is a key area of current and future research. massey.ac.nzacs.orgnih.gov These materials are notable for their exceptionally high porosity and surface area, making them attractive for applications in adsorption and catalysis. acs.org
Future work will focus on tailoring the functionalities of these materials for specific applications. By incorporating this compound, researchers can fine-tune material characteristics for use in electronics, nanotechnology, and specialized coatings. chemimpex.com A major advancement is the use of inkjet printing to produce thin films and precise patterns of these framework materials on various substrates. acs.orgnih.gov This technique is essential for fabricating integrated devices, sensors, and membranes where precise material alignment is critical. nih.gov
Table 2: Material Science and Nanotechnology Applications
| Material Type | Building Blocks | Fabrication Technique | Potential Applications |
|---|---|---|---|
| Covalent-Organic Frameworks (COFs) | Organic linkers like this compound. acs.org | Reactive Inkjet Printing. acs.orgnih.gov | Electronics, membranes, sensors, microfluidic devices. nih.gov |
| Metal-Organic Frameworks (MOFs) | Metal nodes and organic linkers. massey.ac.nzacs.org | Multicomponent self-assembly, inkjet printing. massey.ac.nzacs.org | Adsorption, catalysis, chemical sensing. acs.org |
| Novel Polymers and Coatings | this compound derivatives. chemimpex.com | Various polymerization methods. | Advanced coatings with enhanced durability and specific chemical properties. chemimpex.com |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A profound understanding of reaction mechanisms is the bedrock of synthetic innovation. For this compound, future research will increasingly employ a combination of advanced spectroscopic methods and computational modeling to elucidate the intricate details of its reactivity. While spectroscopic techniques are already used to characterize the properties of final materials like MOF films nih.gov, their application to study transient intermediates and reaction pathways is a frontier of research.
Techniques such as in-situ NMR spectroscopy, mass spectrometry, and advanced crystallographic methods, paired with density functional theory (DFT) calculations, can provide unprecedented insight into transition states and reaction kinetics. This deeper mechanistic knowledge will allow scientists to move beyond empirical optimization to a more predictive and design-oriented approach. It will enable the rational design of new catalysts, the optimization of reaction conditions for improved selectivity and yield, and the prediction of novel reactivity patterns for this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 1H-Pyrazole-3-boronic acid |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1H-Pyrazole-3-boronic acid pinacol ester |
| 1-methyl-1H-pyrazole-3-boronic acid pinacol ester | - |
| tert-butyl-(4-chlorophthalazin-1-yl)piperidin-4-yl(methyl)carbamate | - |
| Taladegib | LY-2940680 |
| N-benzyl-4-piperidone | - |
| 4-fluoro-2-(trifluoromethyl)benzoyl chloride | - |
| 1,4-dichlorophthalazine | - |
Q & A
Q. Basic
- Analytical chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities .
- Spectroscopic methods :
- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks and fragmentation patterns .
What strategies are employed to utilize this compound in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?
Q. Advanced
- Substrate compatibility : this compound reacts with aryl/heteroaryl halides, but steric hindrance at the pyrazole N1 position may require bulky ligands (e.g., XPhos) to suppress side reactions .
- Aqueous conditions : Use of Na₂CO₃ or K₃PO₄ in H₂O/THF mixtures improves coupling efficiency with hydrophilic substrates .
- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and enhances yields for temperature-sensitive targets .
How can this compound be integrated into hydrogels for biomedical applications?
Advanced
Boronic acid-functionalized hydrogels exploit reversible diol-binding for glucose sensing or drug delivery:
- Copolymer design : Incorporate this compound into poly(acrylamide) or poly(ethylene glycol) networks via radical polymerization .
- Glucose responsiveness : At physiological pH, boronic acid-diol binding induces hydrogel swelling, enabling insulin release modulation .
- Biocompatibility testing : In vitro cytotoxicity assays (e.g., MTT) validate hydrogel safety in cell lines like HEK293 .
How to resolve discrepancies in reported reactivity of this compound under varying pH conditions?
Q. Data Contradiction Analysis
- pH-dependent speciation : Boronic acid exists in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. At pH > 8.5, tetrahedral dominance reduces electrophilicity, slowing cross-coupling .
- Buffered systems : Use phosphate buffers (pH 7.4) to maintain reactivity in biological assays, or adjust to pH 9–10 for anion-binding studies .
- Validation : Compare kinetic data across multiple studies using standardized protocols (e.g., IC₅₀ measurements under controlled pH) .
What role does this compound play in designing histone deacetylase (HDAC) inhibitors?
Advanced
Boronic acids inhibit HDACs by mimicking the tetrahedral intermediate in zinc-dependent catalysis:
- Binding mode : The hydrated boronic acid interacts with Zn²⁺ in the HDAC active site, confirmed via X-ray crystallography .
- Structure-activity relationships : Substituents at the pyrazole 1-position (e.g., thiazole groups) enhance selectivity for HDAC6 over HDAC1 .
- In vitro assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and validate with Western blotting for acetylated histone H3 .
How can this compound be applied in optical chemosensors for polyol detection?
Q. Advanced
- Dynamic covalent chemistry : Boronic acid-diol esterification enables reversible fluorescence quenching or colorimetric shifts .
- Sensor design : Conjugate this compound with fluorophores (e.g., anthracene) via amide linkages. Diol binding alters π-conjugation, modulating emission .
- Real-time monitoring : Use confocal microscopy to track intracellular glucose levels in live cells, calibrated with calibration curves .
What methodologies address the instability of this compound in aqueous solutions?
Q. Advanced
- Protection-deprotection : Convert to pinacol esters during storage; hydrolyze in situ with HCl/MeOH before use .
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
- Stabilizing additives : Include 1–5% glycerol or DMSO in aqueous buffers to reduce boronic acid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
